molecular formula C11H10N2O5 B12918940 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid

Katalognummer: B12918940
Molekulargewicht: 250.21 g/mol
InChI-Schlüssel: ZFCXYOQADFFZAK-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-(dimethylamino)furan-2-carbaldehyde with 5-oxo-4,5-dihydroisoxazole-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan and isoxazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its combination of the furan, dimethylamino, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C11H10N2O5

Molekulargewicht

250.21 g/mol

IUPAC-Name

(4Z)-4-[[5-(dimethylamino)furan-2-yl]methylidene]-5-oxo-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O5/c1-13(2)8-4-3-6(17-8)5-7-9(10(14)15)12-18-11(7)16/h3-5H,1-2H3,(H,14,15)/b7-5-

InChI-Schlüssel

ZFCXYOQADFFZAK-ALCCZGGFSA-N

Isomerische SMILES

CN(C)C1=CC=C(O1)/C=C\2/C(=NOC2=O)C(=O)O

Kanonische SMILES

CN(C)C1=CC=C(O1)C=C2C(=NOC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.